N1-cycloheptyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Description
N1-cycloheptyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O4S2 and its molecular weight is 461.6. The purity is usually 95%.
BenchChem offers high-quality N1-cycloheptyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-cycloheptyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multicomponent Synthesis and Functionalization
One area of research focuses on the multicomponent synthesis of substituted tetrahydroquinoline derivatives. For example, the study by Dyachenko et al. (2015) describes the synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles by condensing furfural or thiophene-2-carbaldehyde with various compounds. This method could potentially be applied or adapted for the synthesis of structurally related compounds like the one (Dyachenko et al., 2015).
Chemosensors for Metal Ions
Shally et al. (2020) designed and synthesized new functionalized tetrahydroquinolines as chemosensors for selective recognition of Pd2+ ions. These compounds demonstrate the ability of tetrahydroquinoline derivatives to function as selective chemosensors, indicating their potential utility in environmental and analytical chemistry (Shally et al., 2020).
Antagonistic Properties and Pharmacological Potential
Zajdel et al. (2016) explored N1-azinylsulfonyl-1H-indoles as 5-HT6 receptor antagonists, highlighting the pharmacological potential of compounds featuring the sulfonyl and tetrahydroquinoline moieties for cognitive and antidepressant-like effects. Although focusing on indole derivatives, this research underscores the broader relevance of similar structural motifs in drug design (Zajdel et al., 2016).
Synthesis and Structural Analysis
Yao et al. (2006) detailed the synthesis and crystal structure of related tetrahydroquinoline derivatives, providing insights into the structural characteristics that might be relevant for understanding the properties of the target compound (Yao et al., 2006).
Anticancer Activity
Redda et al. (2010) investigated substituted tetrahydroisoquinolines as anticancer agents, demonstrating the potential therapeutic applications of compounds with tetrahydroquinoline structures. This suggests areas where the compound could be investigated for similar activities (Redda et al., 2010).
properties
IUPAC Name |
N-cycloheptyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2/c26-21(23-17-8-3-1-2-4-9-17)22(27)24-18-12-11-16-7-5-13-25(19(16)15-18)31(28,29)20-10-6-14-30-20/h6,10-12,14-15,17H,1-5,7-9,13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHVHFPCVQQVJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide |
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